6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a chemical compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a methanesulfonyl group and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions. One common method involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3). This reaction proceeds through Vilsmeier amidination, imination reactions, and sequential intermolecular heterocyclization . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and high atom economy are often applied to optimize the synthesis process, reduce waste, and improve yield .
Chemical Reactions Analysis
Types of Reactions
6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as 3-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid in dichloromethane (CH2Cl2) is commonly used for oxidation reactions.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with 3-chloroperoxybenzoic acid yields sulfone derivatives .
Scientific Research Applications
6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with molecular targets such as protein tyrosine kinases (PTKs). By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate growth and proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anti-cancer properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also exhibit inhibitory activity against protein kinases and have therapeutic potential.
Uniqueness
6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfonyl group enhances its reactivity in substitution reactions, and its 3-methylphenyl group contributes to its binding affinity with molecular targets .
Properties
IUPAC Name |
6-[(3-methylphenyl)methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-11-3-2-4-12(5-11)9-20(18,19)17-7-13-6-15-10-16-14(13)8-17/h2-6,10H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLJUCOFXXAZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.